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molecular formula C4H10O2 B1233174 (S)-1,2-Butanediol CAS No. 73522-17-5

(S)-1,2-Butanediol

Cat. No. B1233174
M. Wt: 90.12 g/mol
InChI Key: BMRWNKZVCUKKSR-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05391494

Procedure details

To the mixture of 0.48 g of optically active 1,2-butanediol, 5 ml of toluene and 2.5 ml of pyridine, 1.7 g of acetyl chloride was added dropwise in an ice bath and stirred for two hours. 10 ml of water and 10 ml of toluene were added to the reaction mixture and stirred. The obtained solution was washed with 2N sodium hydroxide and then with water. The toluene solution was dried over anhydrous magnesium sulfate. Toluene was distilled away from the solution under reduced pressure, the residue was purified with a chromatograph over silica gel, and 1,2-butanediol diacetate was obtained. The obtained compound had a gas chromatographic purity of 98.9%. It showed a specific rotation of [α]D28 =-12.2° C. (c=1.08, CHCl3). The optical purity of the compound was determined by using a column of optical resolution (Trade name: Chiral Cel OB, produced by Daicel Chemical Industries, Ltd., in Japan). From the peak area of the product, the optical purity was 85% ee.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH:2]([OH:5])[CH2:3][CH3:4].N1[CH:12]=[CH:11]C=CC=1.[C:13](Cl)(=[O:15])[CH3:14].[OH2:17]>C1(C)C=CC=CC=1>[C:13]([O:6][CH2:1][CH:2]([O:5][C:11](=[O:17])[CH3:12])[CH2:3][CH3:4])(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CC)O)O
Name
Quantity
2.5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1.7 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise in an ice bath
STIRRING
Type
STIRRING
Details
stirred
WASH
Type
WASH
Details
The obtained solution was washed with 2N sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The toluene solution was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Toluene was distilled away from the solution under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified with a chromatograph over silica gel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)OCC(CC)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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